

Technical Guide: ^{13}C NMR Spectral Analysis of 2,2-Diethoxyethylamine

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Compound of Interest

Compound Name: 2,2-Diethoxyethylamine

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This technical guide provides a comprehensive overview of the ^{13}C Nuclear Magnetic Resonance (NMR) spectral data for **2,2-diethoxyethylamine**. Due to the proprietary nature of spectral databases, this guide outlines the expected spectral characteristics and provides a detailed experimental protocol for data acquisition.

Data Presentation

While the specific experimental ^{13}C NMR data for **2,2-diethoxyethylamine** is curated in spectral databases such as SpectraBase, the following table summarizes the expected chemical shifts for each carbon atom based on typical ranges for similar functional groups.[\[1\]](#)[\[2\]](#) These assignments are for illustrative purposes and would be confirmed by experimental data.

Carbon Atom	Assignment	Expected Chemical Shift (δ) in ppm
C1	-CH(O-) ₂ (acetal)	90 - 105
C2	-CH ₂ -NH ₂ (aminomethylene)	37 - 50
C3	-O-CH ₂ -CH ₃ (ethoxy methylene)	60 - 70
C4	-CH ₃ (ethoxy methyl)	10 - 20

Experimental Protocols

The following is a detailed protocol for the acquisition of a ^{13}C NMR spectrum of **2,2-diethoxyethylamine**, synthesized from established methodologies for amines and related small molecules.[3]

Sample Preparation

- Sample Quantity: Weigh approximately 50-100 mg of high-purity **2,2-diethoxyethylamine**. A higher concentration is preferable for ^{13}C NMR to achieve a good signal-to-noise ratio in a reasonable timeframe.
- Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl_3) is a common choice for similar amines due to its good solubilizing properties and well-characterized residual solvent peak.
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
- Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm). Alternatively, the residual solvent peak can be used for calibration (e.g., CDCl_3 at $\delta = 77.16$ ppm).[1]

Data Acquisition

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.
- Experiment Type: A standard proton-decoupled ^{13}C NMR experiment (e.g., zgpg30 or similar pulse sequence) should be performed.
- Acquisition Parameters:
 - Pulse Angle: A 30-45° pulse angle is typically used to allow for a shorter relaxation delay.
 - Spectral Width: A spectral width of approximately 240 ppm (e.g., -10 to 230 ppm) is sufficient to cover the expected chemical shift range.

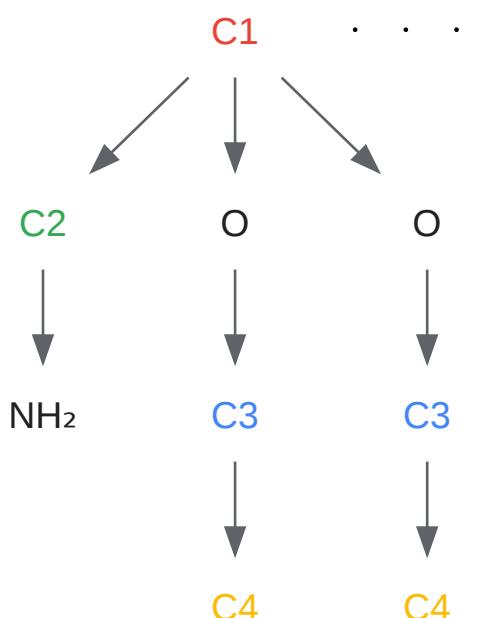
- Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally adequate.
- Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for sufficient relaxation of the carbon nuclei.
- Number of Scans (NS): A sufficient number of scans (typically several hundred to a few thousand) should be acquired to achieve an adequate signal-to-noise ratio.
- Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).

Data Processing

- Fourier Transform: The Free Induction Decay (FID) is transformed into the frequency domain spectrum using a Fourier transform.
- Phasing and Baseline Correction: The spectrum should be carefully phased and the baseline corrected to ensure accurate peak identification and integration.
- Referencing: The chemical shift axis should be referenced to the TMS signal at 0.00 ppm or the residual solvent peak.

Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of **2,2-diethoxyethylamine** with the carbon atoms labeled according to the assignments in the data table.



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Caption: Chemical structure of **2,2-diethoxyethylamine** with ^{13}C assignments.

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References

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